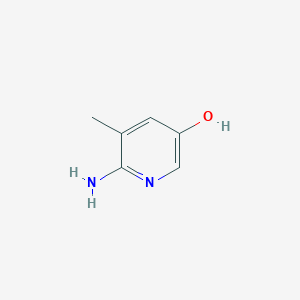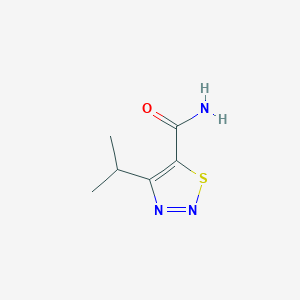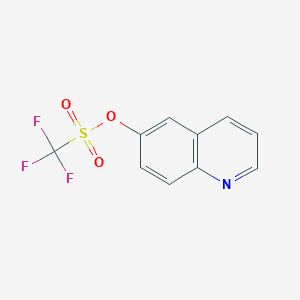
Quinolin-6-yl trifluoromethanesulfonate
説明
Synthesis Analysis
The synthesis of benzo[c]quinolin-6-ylidene derivatives, including 6-trifluoromethanesulfonylbenzo[c]quinolizinium trifluoromethanesulfonate, has been demonstrated through facile synthesis routes. These compounds provide straightforward access to useful precursors for oxidative addition to low-valent metals, leading to desired carbene complexes (Mayer et al., 2013).
Molecular Structure Analysis
The molecular structure and characterization of benzo[c]quinolin-6-ylidene derivatives reveal exceptionally strong σ-donor properties. These properties are crucial for the formation of carbene complexes with metals, as demonstrated in the synthesis of various complexes, including those with manganese and palladium (Mayer et al., 2013).
Chemical Reactions and Properties
Quinolin-6-yl trifluoromethanesulfonate participates in several chemical reactions, including Passerini and Ugi-type reactions, where it serves as both a carbonyl and acid surrogate. These reactions lead to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions (Madhu et al., 2022).
Physical Properties Analysis
The physical properties, including the photophysical characteristics of quinolin-6-yl trifluoromethanesulfonate derivatives, have been explored. These studies highlight the unique physicochemical properties of compounds containing the trifluoromethyl group, which have significant implications for drug discovery and material science (Li & Dolbier, 2023).
Chemical Properties Analysis
The chemical properties of quinolin-6-yl trifluoromethanesulfonate derivatives have been characterized by their reactivity in various synthetic routes. For instance, the compound serves as a versatile intermediate in the synthesis of trifluoromethylated quinoline derivatives, demonstrating its utility in the construction of complex heterocyclic structures (Didenko et al., 2015).
科学的研究の応用
Electron-Donating Ligands in Chemistry : Quinolin-6-yl derivatives, like benzo[c]quinolin-6-ylidene, are noted for their strong electron-donating properties. These compounds can facilitate the synthesis of carbene complexes with metals, which have potential applications in catalysis and material science (Mayer et al., 2013).
Synthesis of Antimicrobial Agents : Certain quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds involving remote sulfonylation of aminoquinolines have shown promise as antimicrobial agents (Xia et al., 2016).
Cytotoxic Properties for Cancer Research : Quinoline-3-carbaldehyde hydrazones bearing various moieties, like 1,2,4-triazole, have been studied for their cytotoxic properties against human tumor cell lines. This research contributes to the development of new anticancer agents (Korcz et al., 2018).
Antimicrobial and Antimalarial Applications : Quinoline derivatives have been designed and synthesized for their potential use as antimicrobial and antimalarial agents. These include compounds like 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline (Parthasaradhi et al., 2015).
Plant Growth Stimulation : Derivatives of quinoline have been explored for their ability to stimulate plant growth, specifically in the context of microclonal propagation (Zavhorodnii et al., 2022).
Water Oxidation Catalysis : Quinoline derivatives have been employed in the synthesis of metallamacrocycles, which are useful as catalysts for water oxidation, an important reaction in the field of renewable energy (Yu et al., 2015).
Synthesis of Organic Compounds : Quinolin-6-yl trifluoromethanesulfonate is instrumental in the synthesis of various organic compounds, such as 4-functionalized quinolines, through processes like aza-Diels-Alder reactions (Zhao et al., 2007).
Medicinal Chemistry : The synthesis and evaluation of N-quinolin-8-yl-arylsulfonamides have demonstrated potential in treating diseases like Leishmaniasis and Chagas disease (da Silva et al., 2007).
New Psychoactive Substances Research : Quinolin-8-yl derivatives have been characterized as part of the study on synthetic cannabinoid receptor agonists, contributing to forensic and clinical investigations of new psychoactive substances (Brandt et al., 2020).
Safety And Hazards
Quinolin-6-yl trifluoromethanesulfonate is classified as a dangerous substance. It has hazard statements H300-H315-H319 and precautionary statements P264-P301 + P310-P305 + P351 + P338 . Personal protective equipment such as eyeshields, faceshields, gloves, and type P2 (EN 143) respirator cartridges are recommended when handling this compound .
特性
IUPAC Name |
quinolin-6-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYXNKUMLWUQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571037 | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-yl trifluoromethanesulfonate | |
CAS RN |
173089-80-0 | |
| Record name | 6-Quinolinyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
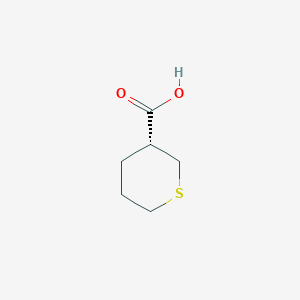
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
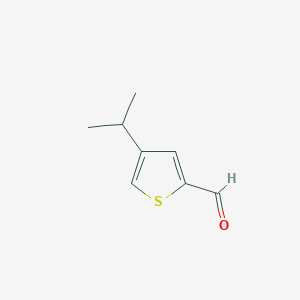
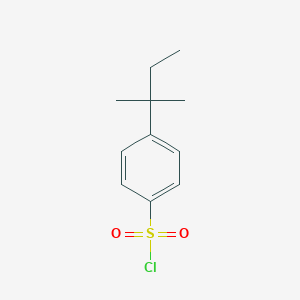

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
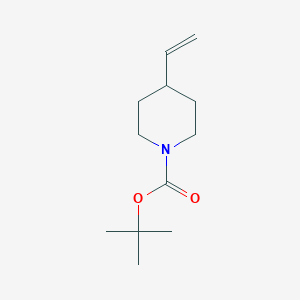
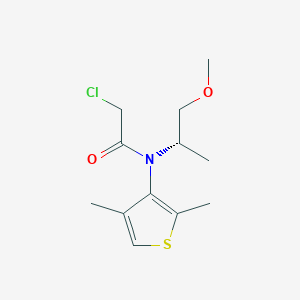
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
